

# The Natural Occurrence of Penicillic Acid in Food: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Penicillic acid*

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## Abstract

**Penicillic acid** is a mycotoxin produced by various species of *Penicillium* and *Aspergillus* fungi, which are common contaminants of a wide range of food commodities. This technical guide provides a comprehensive overview of the natural occurrence of **penicillic acid** in the food supply chain. It details the primary fungal producers, the food items most frequently affected, and the key environmental and substrate factors that influence its formation. Furthermore, this guide presents a compilation of quantitative data on **penicillic acid** contamination, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows to support research and risk assessment efforts in the fields of food safety and toxicology.

## Introduction

**Penicillic acid** ( $C_8H_{10}O_4$ ) is a polyketide mycotoxin first isolated from corn infected with *Penicillium puberulum*.<sup>[1]</sup> It is now known to be produced by a variety of molds belonging to the *Penicillium* and *Aspergillus* genera. Its presence in food and feed is a significant concern due to its cytotoxic, carcinogenic, and hepatotoxic properties.<sup>[2]</sup> The molecule contains an unsaturated lactone ring, which can react with sulfhydryl groups in compounds like cysteine and glutathione, a mechanism that can lead to its detoxification but also underlies its biological activity.<sup>[2][3]</sup> This guide aims to provide a detailed technical resource on the natural occurrence, analysis, and contributing factors of **penicillic acid** contamination in food.

## Fungal Producers and Affected Commodities

The primary fungal producers of **penicillic acid** are ubiquitous molds that can grow on a diverse range of agricultural products both pre- and post-harvest.

Table 1: Principal Fungal Producers of **Penicillic Acid**

| Genus       | Species   |
|-------------|---|
| Penicillium | P. cyclopium, P. puberulum, P. aurantiogriseum, P. melanoconidium, P. polonicum, P. verrucosum, P. martensii, P. palitans, P. thomii, P. suaviolens, P. roqueforti[4][5][6] |
| Aspergillus | A. ochraceus, A. westerdijkiae, A. flavus, A. ostianus[2][4][7]   |

These fungi are common spoilers of a variety of foodstuffs, leading to the contamination of both raw agricultural commodities and processed foods.

Table 2: Food Commodities Susceptible to **Penicillic Acid** Contamination

| Food Category      | Examples   |
|--------------------|--|
| Cereals and Grains | Maize (corn), barley, wheat, rye, oats, rice[3][8][9]  |
| Fruits             | Apples, grapes, kiwi, mandarin/orange, peaches[10][11] |
| Animal Feed        | Corn silage, barley, mixed feeds[8][10]                |
| Fermented Products | Cheese, fermented sausages (salami)[5]                 |
| Other              | Beans, peanuts, tree nuts[2]                           |

## Quantitative Occurrence of Penicillic Acid in Food

The concentration of **penicillic acid** in contaminated food can vary widely depending on the fungal strain, substrate, and environmental conditions. The following table summarizes reported levels of **penicillic acid** in various food commodities.

Table 3: Reported Levels of **Penicillic Acid** Contamination in Food and Feed

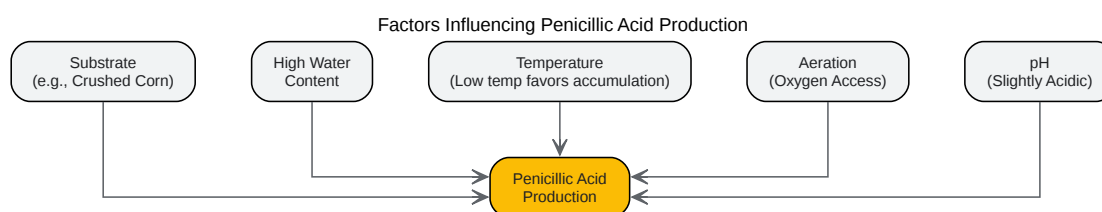
| Food Commodity   | Concentration Range (µg/kg)    | Country/Region | Reference |
|------------------|--------------------------------|----------------|-----------|
| Maize            | 5 - 231                        | United States  | [4]       |
| Maize Silage     | 3,060                          | N/A            | [1]       |
| Corn             | Up to 8,000,000 (experimental) | N/A            | [8]       |
| Barley           | Up to 2,820,000 (experimental) | N/A            | [8]       |
| Fruits (various) | 0.200 - 0.596                  | Southern China | [10][11]  |

## Factors Influencing Penicillic Acid Production

The production of **penicillic acid** by toxigenic fungi is not constitutive but is influenced by a complex interplay of environmental and nutritional factors.

- **Substrate:** The nature of the food commodity plays a crucial role. For instance, crushed corn has been shown to significantly enhance the rate of toxinogenesis.[8] Commodities with high protein content may not support toxin synthesis as effectively.[9]
- **Water Content (Water Activity):** Higher water content generally leads to increased fungal growth and mycotoxin production. Maximal yields in corn have been observed to increase exponentially with water content.[8]
- **Temperature:** Temperature affects both the growth of the mold and the rate of toxin production. While optimal temperatures for fungal growth are typically in the range of 20-30°C, lower temperatures (1-10°C) can favor the accumulation of **penicillic acid**. [6][9]

- Aeration: The availability of oxygen is another critical factor. Access to air can induce an accelerated biogenesis of **penicillic acid**.<sup>[8]</sup>
- pH: Most *Penicillium* species prefer slightly acidic conditions (pH 5-6) for optimal growth.



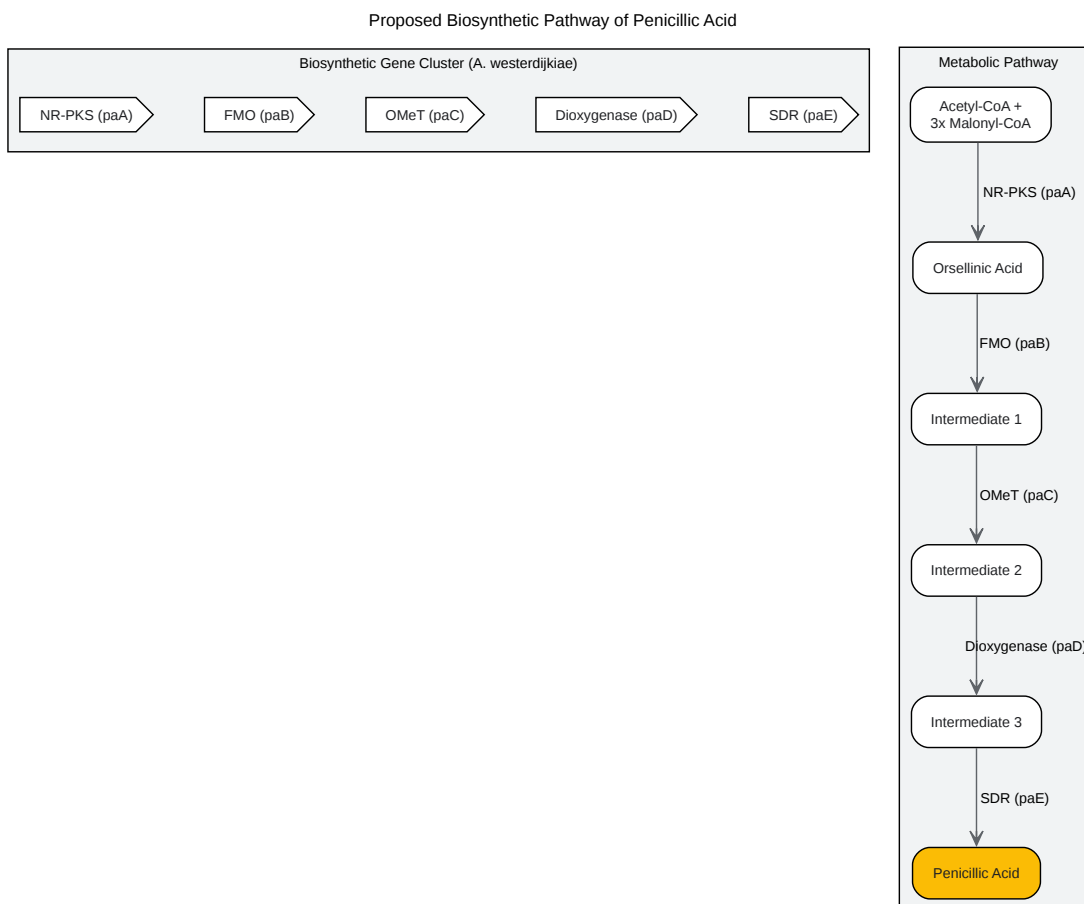
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*Factors influencing the production of **penicillic acid**.*

## Biosynthetic Pathway of Penicillic Acid

The biosynthesis of **penicillic acid** involves a series of enzymatic reactions encoded by a gene cluster. A proposed pathway in *Aspergillus westerdijikiae* starts with the synthesis of orsellinic acid.

The proposed biosynthetic gene cluster for **penicillic acid** in *A. westerdijikiae* includes genes encoding for a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), a short-chain reductase (SDR), a major facilitator superfamily (MFS) transporter, and a transcription factor (TF).



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*Proposed biosynthetic pathway of **penicillic acid**.*

## Experimental Protocols for Analysis

The analysis of **penicillic acid** in food matrices typically involves extraction, cleanup, and detection by chromatographic methods coupled with mass spectrometry.

### Analysis of Penicillic Acid in Fruits by QuEChERS and HPLC-MS/MS

This protocol is adapted from a method developed for the analysis of **penicillic acid** in various fruits.<sup>[10][11]</sup>

1. Sample Preparation and Extraction: a. Homogenize 10 g of the fruit sample. b. Add 10 mL of ethyl acetate to a 50 mL centrifuge tube containing the homogenized sample. c. Vortex vigorously for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes. e. Transfer the supernatant (ethyl acetate layer) to a new tube. f. Repeat the extraction (steps b-e) with another 10 mL of ethyl acetate. g. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the reconstituted extract to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents (e.g., 50 mg multi-walled carbon nanotubes, 10 mg primary secondary amine (PSA), and 200 mg C18). b. Vortex for 2 minutes. c. Centrifuge at 12000 rpm for 5 minutes. d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-MS/MS Conditions:

- HPLC System: Agilent 1290 Infinity or equivalent.
- Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate).

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- MRM Transitions: Monitor for precursor to product ion transitions specific for **penicillic acid** (e.g., m/z 169  $\rightarrow$  125, 169  $\rightarrow$  97).

## Analysis of Penicillic Acid in Cereals by HPLC-MS/MS

This protocol is a generalized procedure based on common mycotoxin analysis methods in complex matrices like cereals.

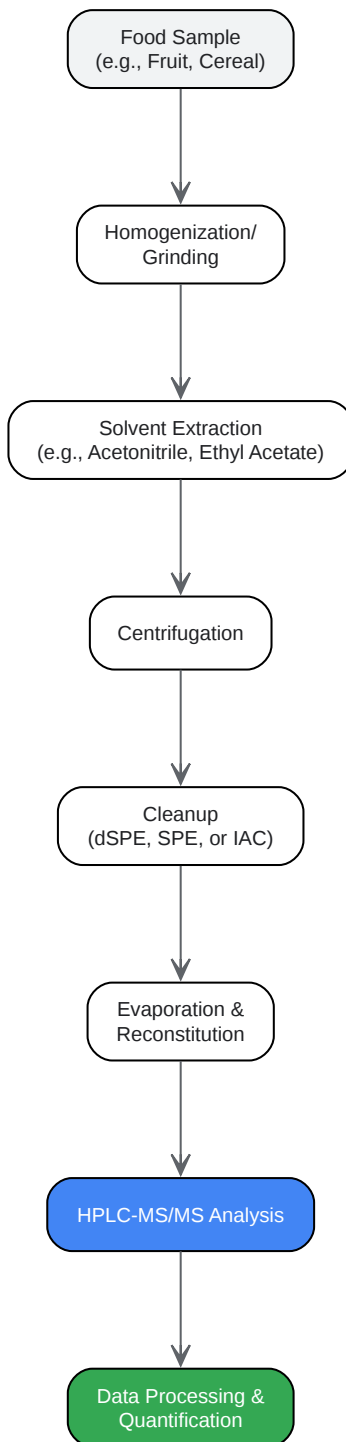
1. Sample Preparation and Extraction: a. Grind the cereal sample to a fine powder. b. Weigh 5 g of the ground sample into a 50 mL centrifuge tube. c. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v, with 1% formic acid). d. Shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.

2. Cleanup (Immunoaffinity Column or SPE): a. Dilute the supernatant with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to less than 10%. b. Pass the diluted extract through an immunoaffinity column specific for **penicillic acid** or a suitable solid-phase extraction (SPE) cartridge (e.g., C18). c. Wash the column with water or a weak solvent to remove interferences. d. Elute the **penicillic acid** with a suitable solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. HPLC-MS/MS Conditions:

- Follow the HPLC-MS/MS conditions as described in section 6.1.3, optimizing the gradient and MRM transitions as necessary for the cereal matrix.

## General Workflow for Penicillic Acid Analysis



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*A generalized experimental workflow for **penicillic acid** analysis.*



## Conclusion

The natural occurrence of **penicillic acid** in a variety of food commodities poses a potential risk to human and animal health. Understanding the factors that promote its formation is crucial for developing effective control strategies in agriculture and food processing. The analytical methods detailed in this guide provide a robust framework for the sensitive and specific detection and quantification of **penicillic acid**, which is essential for monitoring its presence in the food supply and for enforcing regulatory limits where they exist. Further research into the biosynthetic pathway and the development of rapid detection methods will continue to enhance food safety and protect public health.

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